

Application Note: Structural Confirmation of Quinaldopeptin using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: **Quinaldopeptin**

Cat. No.: **B15563751**

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Introduction

Quinaldopeptin is a potent antibiotic belonging to the quinomycin family, exhibiting significant activity against Gram-positive bacteria and displaying cytotoxic effects on various cancer cell lines.^[1] Structurally, it is a symmetrical cyclic decapeptide. The accurate confirmation of its complex cyclic structure is paramount for drug development, quality control, and mechanism of action studies. High-resolution mass spectrometry (HRMS), coupled with tandem mass spectrometry (MS/MS), provides an indispensable tool for the unambiguous structural elucidation of such natural products.^{[2][3]} This application note details the protocols for confirming the structure of **Quinaldopeptin** using HRMS and provides a theoretical framework for its fragmentation analysis.

Molecular Structure and Theoretical Mass

Quinaldopeptin is a cyclic decapeptide with the molecular formula C₆₂H₇₈N₁₄O₁₄ and a monoisotopic molecular weight of 1242.57 Da. Its structure is characterized by a symmetrical peptide backbone containing N-methylated amino acids and two quinoline chromophore moieties.

Table 1: Physicochemical Properties of **Quinaldopeptin**

Property	Value
Molecular Formula	C_62H_78N_14O_14
Monoisotopic Mass	1242.57 g/mol
Average Mass	1243.38 g/mol

Experimental Protocols

Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **Quinaldopeptin** in dimethyl sulfoxide (DMSO).
- Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule for positive ion mode mass spectrometry.

Liquid Chromatography

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

Mass Spectrometry

- System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ESI.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range (MS1): m/z 100-2000.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped from 20 to 40 eV.
- Data Acquisition: Acquire data in profile mode for high mass accuracy.

Data Presentation: Theoretical Fragmentation of Quinaldopeptin

Due to the absence of publicly available experimental mass spectra for **Quinaldopeptin**, a theoretical fragmentation pattern is proposed based on its known structure and the established principles of cyclic peptide fragmentation. The fragmentation of cyclic peptides in a mass spectrometer is a complex process. Typically, a random cleavage at one of the amide bonds opens the ring, leading to a linear peptide ion. This linear ion then undergoes further fragmentation, primarily producing b and a series ions.

Proposed Fragmentation Pathways

Two primary fragmentation pathways are proposed, originating from the initial cleavage of one of the amide bonds in the cyclic structure. Given the symmetrical nature of **Quinaldopeptin**, multiple initial cleavage points can lead to the same set of linear precursors.

Table 2: Theoretical High-Resolution Mass Data for **Quinaldopeptin** Precursor Ion

Ion	Theoretical m/z
[M+H] ⁺	1243.577
[M+Na] ⁺	1265.559
[M+K] ⁺	1281.533
[M+2H] ²⁺	622.293

Table 3: Predicted m/z Values for Major Fragment Ions of **Quinaldopeptin** (Pathway A)

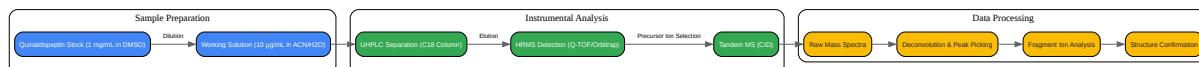
Fragment Ion	Theoretical m/z
b2	229.11
b3	328.18
b4	457.26
b5	570.35
a2	201.11
a3	300.18
a4	429.26
a5	542.35

Table 4: Predicted m/z Values for Major Fragment Ions of **Quinaldopeptin** (Pathway B)

Fragment Ion	Theoretical m/z
b2	257.14
b3	370.23
b4	469.30
b5	598.38
a2	229.14
a3	342.23
a4	441.30
a5	570.38

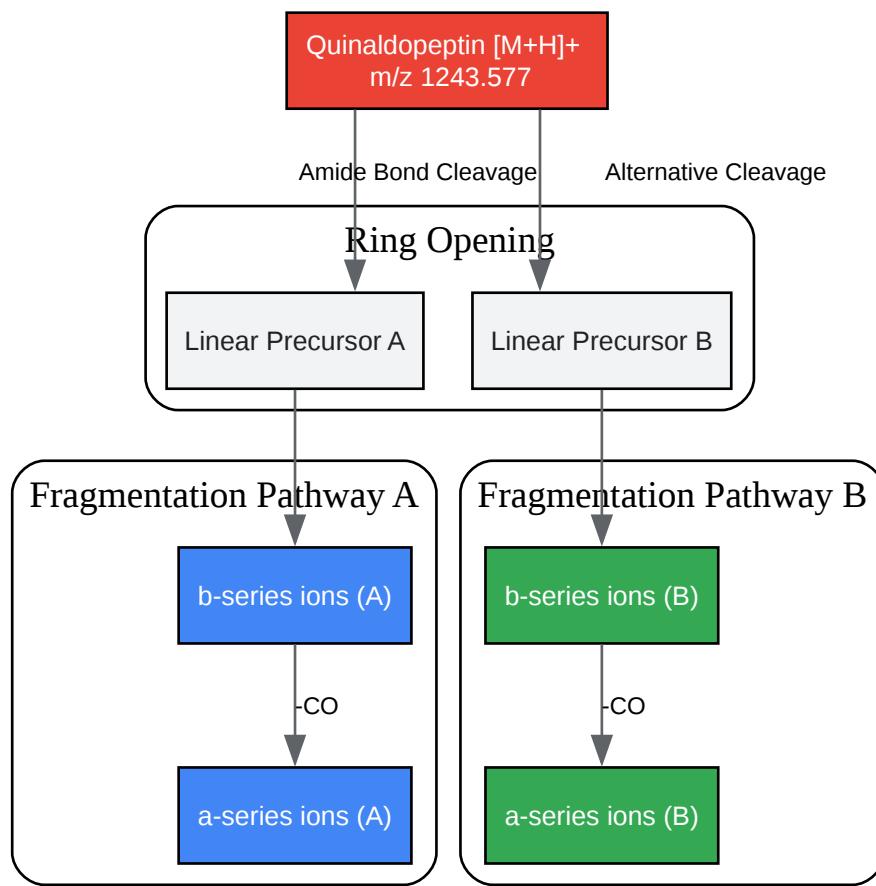
Note: The m/z values presented in Tables 3 and 4 are theoretical and calculated based on the chemical structure of **Quinaldopeptin**. Actual experimental values may vary slightly.

Visualization of Experimental and Logical Workflows



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Caption: Experimental workflow for the structural confirmation of **Quinaldopeptin**.



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Caption: Theoretical fragmentation pathways of **Quinaldopeptin** in CID.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the structural confirmation of complex natural products like **Quinaldopeptin**. The combination of accurate mass measurement of the precursor ion and the analysis of its fragmentation pattern in MS/MS experiments allows for the confident verification of its chemical structure. The detailed protocols and theoretical fragmentation data presented in this application note provide a robust framework for researchers engaged in the analysis of **Quinaldopeptin** and other related cyclic peptides. This approach is critical for ensuring the identity and purity of potential drug candidates and for advancing our understanding of their biological activities.

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